Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 . It has a molecular weight of 264.16 g/mol . This compound is often used in research .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 . The InChI key is OSMADJAEHVCZKN-MRVPVSSYSA-N .Physical And Chemical Properties Analysis
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has a boiling point of 300.1±15.0 °C (760 mm Hg) and a flash point of 135.3 °C . It is typically stored in a freezer and is shipped at room temperature . The physical form of this compound is oil .Scientific Research Applications
Synthesis Techniques and Characterization
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has been synthesized and characterized using various techniques. In one study, a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized using the mixed anhydride method and characterized spectroscopically, with its crystal structure confirmed by X-ray diffraction studies. The compound crystallized in the triclinic space group and exhibited intermolecular hydrogen bonds (Naveen et al., 2007).
Enantioselective Synthesis
Another study explored enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, including tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, achieving high yields and enantiomeric excesses. The synthesis involved several steps, including catalytic asymmetric reduction and conjugate addition of hindered secondary amine to acrylonitrile, highlighting the compound's application in asymmetric synthesis (Chung et al., 2005).
Chemical Properties and Applications
Reduction and Stereochemistry
The reduction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and its derivatives has been studied, showing smooth reduction processes and excellent diastereoselectivities. The studies highlighted the chemical's versatile nature in synthetic organic chemistry and its potential applications in the synthesis of chiral molecules (Funabiki et al., 2008).
properties
IUPAC Name |
tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMADJAEHVCZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564415 | |
Record name | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
181258-46-8 | |
Record name | tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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